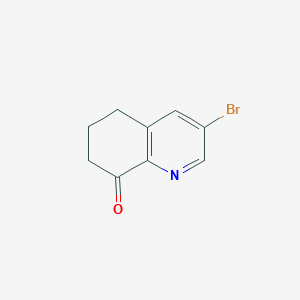

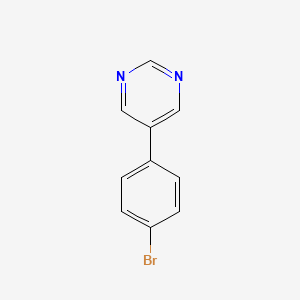

5-(4-Bromophenyl)pyrimidine

Descripción general

Descripción

5-(4-Bromophenyl)pyrimidine is a chemical compound with the CAS Number: 160377-42-4 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 . It is a solid substance and is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . One method involves the use of diethylamine and dimethylformamide, which are combined and degassed . Then, 5-bromopyrimidine and 1-bromo-4-ethynylbenzene are added to the solution . The structure of the synthesized compound is confirmed by MS and 1HNMR . The total yield of the three steps was 52.8% (calculated from methyl 2-(4-bromophenyl) acetate) .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dry room at normal temperature . The compound has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

5-(4-Bromophenyl)pyrimidine serves as a key intermediate in the synthesis of various pyrimidine derivatives. It's utilized in the production of compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine, which has wide-ranging applications in pharmaceutical and chemical fields. This synthesis process has been optimized for better yield and involves multiple steps starting from commercially available precursors (Hou et al., 2016).

Antiviral Activity

Certain pyrimidine derivatives, particularly those substituted at position 5, demonstrate significant antiviral activity. These compounds, synthesized using this compound, show promise in inhibiting retrovirus replication in cell culture. This includes their efficacy against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Inhibitors of Enzymatic Activity

Some pyrimidine derivatives, synthesized using this compound, act as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds show potential in antiviral therapies and may exhibit selective anti-human-immunodeficiency-virus activity in certain settings (Goudgaon et al., 1993).

Structural Studies and Molecular Design

In structural chemistry, this compound derivatives are synthesized and analyzed for their molecular structures and potential biological applications. This includes studies on crystal structures and the formation of complex molecules with potential medicinal applications (Yang et al., 2014).

Synthesis of Complex Molecules

This compound is used in the synthesis of more complex molecules, such as those involving thiophene fragments. These syntheses contribute to the development of new materials and pharmaceutical compounds (Verbitskiy et al., 2012).

Mecanismo De Acción

While the exact mechanism of action for 5-(4-Bromophenyl)pyrimidine is not specified, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The compound has been classified as a GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2776405.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)

![N,N-dimethyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyridazin-3-amine](/img/structure/B2776412.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)